

# Adenosine's involvement in inflammatory processes

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An In-depth Technical Guide on Adenosine's Involvement in Inflammatory Processes

### **Abstract**

Adenosine, a ubiquitous purine nucleoside, functions as a critical signaling molecule in the regulation of inflammatory responses. Its actions are mediated through four G-protein coupled receptors—A1, A2A, A2B, and A3—which are differentially expressed on immune cells. Activation of these receptors, particularly the A2A receptor, predominantly exerts potent anti-inflammatory effects by modulating cytokine production, immune cell trafficking, and activation. This technical guide provides a comprehensive overview of the core mechanisms of adenosine's involvement in inflammation, tailored for researchers, scientists, and drug development professionals. It includes detailed signaling pathways, quantitative data on immunomodulation, and step-by-step experimental protocols for key assays in the field.

## Introduction to Adenosinergic Signaling in Inflammation

Extracellular **adenosine** levels rise significantly at sites of metabolic stress, such as hypoxia, ischemia, and inflammation, acting as a "retaliatory metabolite" to mitigate tissue damage.[1] This increase is primarily due to the release of ATP from damaged cells and its subsequent hydrolysis by ectonucleotidases (CD39 and CD73). **Adenosine**'s immunomodulatory functions are a key component of the body's homeostatic mechanisms to control the inflammatory cascade.[2] The diverse effects of **adenosine** are dictated by the specific receptor subtype



engaged and the downstream signaling pathways activated within different immune cell populations.

## Adenosine Receptors: Expression and Function in Immune Cells

The four **adenosine** receptor subtypes (A1, A2A, A2B, and A3) are coupled to different G-proteins, leading to distinct intracellular signaling events. Their expression and function vary across different immune cells, contributing to the nuanced role of **adenosine** in inflammation.

Table 1: Expression and Primary Functions of Adenosine Receptors in Key Immune Cells



Receptor	G-Protein Coupling	Primary Second Messenger	Key Immune Cell Expression	Predominant Inflammatory Function
A1	Gi/o	↓ cAMP, ↑ PLC/IP3	Neutrophils, Macrophages, Dendritic Cells, Mast Cells	Promotes chemotaxis; can have both pro- and anti- inflammatory effects.[3][4]
A2A	Gs	↑ cAMP	T cells, Monocytes, Macrophages, Neutrophils, Dendritic Cells, NK cells	Potent anti- inflammatory effects; inhibits cytokine production and immune cell activation.[5]
A2B	Gs/Gq	↑ cAMP / ↑ PLC	Mast Cells, Macrophages, Dendritic Cells	Pro-inflammatory at high adenosine concentrations, contributing to mast cell degranulation.
A3	Gi/o/Gq	↓ cAMP / ↑ PLC	Neutrophils, Mast Cells, Eosinophils	Can be pro- inflammatory by inducing mast cell and eosinophil degranulation.

 $cAMP: cyclic \ \textbf{Adenosine} \ Monophosphate; \ PLC: \ Phospholipase \ C; \ IP3: \ Inositol \ trisphosphate$ 

### **Core Signaling Pathways**

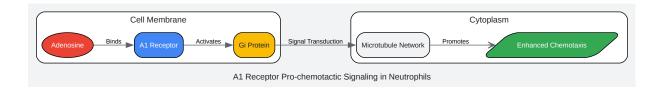


The balance between pro- and anti-inflammatory signals is often dictated by the interplay between Gi- and Gs-coupled **adenosine** receptor signaling cascades.

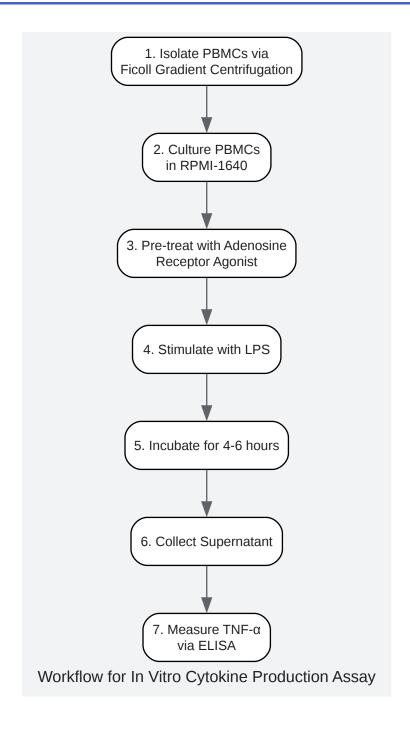
#### **A2A Receptor Anti-inflammatory Pathway**

The A2A receptor is a primary mediator of **adenosine**'s immunosuppressive effects.[5] Its activation on immune cells like macrophages and T cells leads to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate and inhibit proinflammatory transcription factors like NF- $\kappa$ B, thereby reducing the production of cytokines such as TNF- $\alpha$  and IL-12.









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